molecular formula C12H12BrNO2 B2975585 Ethyl 3-(2-bromophenyl)-3-cyanopropanoate CAS No. 1864058-19-4

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate

Cat. No. B2975585
CAS RN: 1864058-19-4
M. Wt: 282.137
InChI Key: CJDJLLWZWHPEJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The IUPAC name for this compound is ethyl 3- (2-bromophenyl)propanoate .


Molecular Structure Analysis

The linear formula for Ethyl 3-(2-bromophenyl)-3-cyanopropanoate is C11H13BrO2 . The CAS Number is 135613-33-1 . The molecular weight of this compound is 257.13 .


Physical And Chemical Properties Analysis

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate is a liquid at room temperature .

Scientific Research Applications

Synthesis of Complex Molecules

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate serves as a building block in the synthesis of complex molecules. For instance, the reaction of ethyl 3-bromo-3-phenylpropanoate with pentane-2,4-dione, facilitated by palladium(II) acetate and triphenylphosphine, resulted in the unexpected production of ethyl 4-acetyl-5-oxo-3-phenylhexanoate, demonstrating the compound's potential in creating new molecular structures through unexpected pathways (Hongwei Wang & Yimin Hu, 2011).

Cyclisation Reactions

The compound is also utilized in cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles. A study employed 2-(2-Bromophenyl)ethyl groups as building blocks in radical cyclisation reactions onto azoles to create new 6-membered rings attached to the azoles. This approach highlights the compound's role in facilitating the synthesis of novel heterocyclic structures, providing new avenues for chemical and pharmaceutical research (S. M. Allin et al., 2005).

Molecular Docking and Biological Activities

Further research into the derivatives of Ethyl 3-(2-bromophenyl)-3-cyanopropanoate has shown significant biological activities. For example, novel pyrazoline derivatives synthesized from ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate exhibited effective inhibition of human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme, as confirmed by molecular docking studies. This indicates the compound's potential in the development of new therapeutic agents (Fikret Turkan et al., 2019).

Interaction Studies

Studies on Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed the importance of nonhydrogen bonding interactions, such as N⋯π and O⋯π, in the crystal packing of these compounds. This research contributes to a deeper understanding of molecular interactions and the design of molecular structures with desired properties (Zhenfeng Zhang et al., 2011).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-(2-bromophenyl)-3-cyanopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-2-16-12(15)7-9(8-14)10-5-3-4-6-11(10)13/h3-6,9H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDJLLWZWHPEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#N)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-bromophenyl)-3-cyanopropanoate

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